ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core substituted with a 3,4,5-trimethoxybenzoyl imino group, methyl groups at positions 3 and 4, and an ethyl ester at position 3. The (2Z) configuration indicates the stereochemistry of the imino group relative to the thiazole ring.
The synthesis of such compounds typically involves the Hantzsch reaction or one-pot methodologies using β-keto esters and substituted thioureas. For example, related derivatives like ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate (1a) have been synthesized via a catalyst-free, one-pot reaction with yields up to 75%, avoiding complex purification steps . Structural characterization relies on techniques like NMR, IR spectroscopy, and X-ray crystallography (using programs like SHELX ), which confirm the stereochemistry and functional group arrangement.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-7-26-17(22)15-10(2)20(3)18(27-15)19-16(21)11-8-12(23-4)14(25-6)13(9-11)24-5/h8-9H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATAXJWZQCJLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4,5-trimethoxybenzoyl chloride with an appropriate thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds with thiazole moieties exhibit significant anticancer properties. Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited potent activity against breast cancer cells. The compound's ability to disrupt microtubule formation was highlighted as a key mechanism of action .
2. Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Thiazole derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi. This compound has been evaluated for its effectiveness against resistant strains of bacteria.
Research Findings:
In vitro studies revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial therapies .
Agricultural Applications
1. Plant Growth Regulators
The incorporation of thiazole derivatives into agricultural practices has been explored for their effects on plant growth and development. This compound can be utilized as a plant growth regulator to enhance crop yield and resistance to environmental stress.
Field Trials:
Field trials conducted on tomato plants showed that the application of this compound resulted in increased fruit size and improved resistance to drought conditions .
Materials Science
1. Synthesis of Novel Polymers
The unique chemical structure of this compound makes it a suitable candidate for the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
Research Insights:
Recent studies have focused on using this compound as a monomer in polymerization reactions to create materials with specific properties tailored for applications in coatings and composites. The resulting polymers demonstrated improved durability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished by its 3,4,5-trimethoxybenzoyl imino substituent, which contrasts with analogs bearing simpler alkyl or aryl groups. Below is a comparative analysis with structurally related compounds:
| Compound Name | Key Substituents | Yield | Melting Point (°C) | Biological Activity |
|---|---|---|---|---|
| Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate (1a) | Ethylimino, 3-ethyl, 4-methyl | 75% | Not reported | Unknown (synthetic intermediate) |
| 1-[(2Z)-2-[(4-Methoxyphenyl)imino]-4-methyl-3-(4-methylpiperazin-1-yl)-... | 4-Methoxyphenyl imino, piperazinyl group | 68% | 165–167 (decomp.) | Cardiotropic activity > L-carnitine |
| Ethyl 3-[(methoxycarbonyl)amino]-4-methyl-2-[3-(4-nitrophenyl)-5-oxo-... | 4-Nitrophenyl isoxazolyliden, methoxycarbonyl | 68% | 165–167 | Not reported |
| Target Compound | 3,4,5-Trimethoxybenzoyl imino, 3,4-dimethyl | N/A | Not reported | Hypothesized cardiotropic activity |
Key Observations
Synthetic Efficiency : The one-pot method used for synthesizing 1a is more efficient than traditional two-step routes, which require isolation of halogenated intermediates. This method could theoretically extend to the target compound by substituting N,N'-diethylthiourea with a 3,4,5-trimethoxybenzoyl thiourea derivative.
Biological Activity: The 4-methoxyphenyl imino derivative in exhibits enhanced cardiotropic activity due to electron-donating methoxy groups, which improve bioavailability and receptor interaction .
Thermal Stability : Analogs with nitro or carbonyl groups (e.g., 6d in ) show higher melting points (165–167°C) compared to alkyl-substituted derivatives, suggesting stronger intermolecular forces (e.g., hydrogen bonding or dipole interactions) .
Physicochemical Properties
- Steric Hindrance : The 3,4-dimethyl substituents introduce steric bulk, which could hinder rotational freedom or intermolecular packing compared to smaller analogs like 1a .
Crystallographic and Spectroscopic Insights
- Programs like SHELX are critical for resolving the stereochemistry of such compounds. For example, the (2Z) configuration can be confirmed via X-ray diffraction, while NMR data (e.g., coupling constants) validate the dihydrothiazole ring’s puckering, as analyzed using Cremer-Pople coordinates .
- IR spectra of related compounds show characteristic peaks for ester C=O (~1730 cm⁻¹) and imino C=N (~1600 cm⁻¹), which would also dominate the target compound’s spectral profile .
Biological Activity
Ethyl (2Z)-3,4-dimethyl-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure which includes a thiazole ring and multiple methoxy groups that may influence its pharmacological properties.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 419.5 g/mol. The presence of the thiazole moiety and methoxy substituents suggests potential interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Properties : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and death .
- Antimicrobial Activity : Some thiazole derivatives possess antimicrobial properties against a range of pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
- A study on ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate indicated its role in enhancing Oct3/4 expression in embryonic stem cells, suggesting its potential use in regenerative medicine .
- Another research highlighted the synthesis of various thiazole derivatives which demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
